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Compound of Interest

Compound Name: Basic violet 14

Cat. No.: B147767

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of Basic Violet 14, also
known as Basic Fuchsin, for the microscopic visualization of fungal elements. This classic
staining technique remains a valuable tool in mycology and related fields for its simplicity,
effectiveness, and ability to clearly differentiate fungal structures.

Application Notes

Basic Violet 14 is a cationic triphenylmethane dye that functions as a powerful stain for various
biological tissues. Its positive charge facilitates a strong electrostatic interaction with negatively
charged components within cells, making it an excellent stain for visualizing the nuclei and
certain cell wall constituents of fungi. This protocol is optimized for the staining of fungal
hyphae, spores, and other reproductive structures for morphological analysis and
documentation. While primarily a qualitative staining method, it can provide semi-quantitative
insights into the relative abundance and distribution of fungal elements within a sample. For
precise quantification of fungal biomass, alternative methods such as qPCR or assays
targeting specific fungal cell wall components (e.g., chitinase activity assays) are
recommended.

Mechanism of Staining

The efficacy of Basic Violet 14 in staining fungal elements lies in the chemical composition of
the fungal cell wall and the cationic nature of the dye. The fungal cell wall is a complex
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structure primarily composed of chitin, glucans (3-1,3 and 3-1,6-glucans), and glycoproteins.
These components, particularly the phosphate groups on glycoproteins and the carboxyl
groups of amino acids, create a net negative charge on the surface and within the cell wall.
Basic Violet 14, being a positively charged molecule, readily binds to these anionic sites
through electrostatic interactions. This results in the vivid violet-to-red staining of fungal
structures, providing excellent contrast for microscopic observation.

Experimental Protocols

This section details two primary protocols for the use of Basic Violet 14 in fungal staining: a
rapid method for temporary mounts and a more robust method for creating permanent slides.

Protocol 1: Rapid Staining with Lacto-Fuchsin for
Temporary Mounts

This method is ideal for quick examination of fungal cultures. The lactic acid in the mounting
medium acts as a clearing agent and preservative, while the Acid Fuchsin (a component of the
Basic Violet 14 mixture) stains the fungal elements.[1][2]

Reagents:
e Lacto-Fuchsin Solution:
o Acid Fuchsin: 0.1 g
o Lactic Acid (85%): 100 mL
o Gently warm and stir to dissolve the Acid Fuchsin in the Lactic Acid.
Procedure:
» Place a single drop of Lacto-Fuchsin solution onto a clean microscope slide.

e Using a sterile inoculating needle or loop, aseptically remove a small portion of the fungal
colony.

» Transfer the fungal material to the drop of Lacto-Fuchsin on the slide.
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o Gently tease apart the fungal mycelium with two sterile needles to ensure a thin preparation.
» Carefully lower a coverslip over the specimen, avoiding air bubbles.

o Examine the slide under a light microscope at various magnifications (100x, 400x).

Protocol 2: Basic Fuchsin Staining for Permanent
Mounts

This protocol is adapted for creating durable slides for long-term storage and reference.[3]
Reagents:

o Fixative: 95% Ethanol

e Periodic Acid Solution: 5% aqueous solution

e Reducing Rinse Solution:

o

Potassium lodide: 2 g

[¢]

Sodium Thiosulfate: 2 g

Distilled Water: 200 mL

o

o

Add 5 mL of 2N Hydrochloric Acid just before use.
e Basic Fuchsin Staining Solution:

o Basic Fuchsin: 0.1 g

o 95% Ethanol: 5 mL

o Distilled Water: 95 mL
¢ Dehydrating Alcohols: 70%, 95%, and 100% Ethanol

o Clearing Agent: Xylene
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» Mounting Medium: A synthetic resin-based mounting medium (e.g., DPX).
Procedure:

o Sample Preparation: Grow the fungus on a sterile coverslip placed on an agar medium until
sufficient growth is observed.

» Fixation: Gently remove the coverslip with the fungal growth and immerse it in 95% ethanol
for 5-10 minutes.

e Hydration: Pass the coverslip through a descending series of alcohols (95%, 70%) and
finally to distilled water.

o Oxidation: Immerse the coverslip in 5% periodic acid for 5 minutes.

o Rinse: Briefly rinse with distilled water.

e Reduction: Place the coverslip in the reducing rinse solution for 2 minutes.

e Rinse: Wash thoroughly with distilled water.

» Staining: Immerse the coverslip in the Basic Fuchsin staining solution for 5-10 minutes.

o Rinse: Briefly rinse with distilled water.

o Dehydration: Pass the coverslip through an ascending series of alcohols (70%, 95%, 100%).
o Clearing: Immerse the coverslip in xylene for 5 minutes.

e Mounting: Place a drop of mounting medium on a clean microscope slide and carefully
mount the coverslip, fungal side down.

e Drying: Allow the slide to dry in a horizontal position.

Data Presentation

The following table summarizes the expected staining characteristics of various fungal
elements when stained with Basic Violet 14. The intensity of the stain can be indicative of the
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metabolic state and the chemical composition of the fungal structures.

Expected Staining

Fungal Element . Color Notes
Intensity
Actively growing
Hyphae (vegetative) Moderate to Strong Violet to Red hyphae tend to stain
more intensely.
The dense cytoplasm
Spores (conidia, Deep Violet to and thick walls of
Strong to Very Strong )
ascospores, etc.) Magenta spores often result in
intense staining.
Reproductive Staining intensity can
Structures Moderate to Strong Violet to Red vary depending on the
(conidiophores, asci) developmental stage.
Basic Fuchsin is an
Nuclei Strong Deep Violet effective nuclear stain.
[4]
The anionic
) ] components of the cell
Cell Walls Moderate Pink to Violet ] o
wall bind the cationic
dye.
The cross-walls within
Septa Clearly Visible Violet to Red the hyphae are well-
delineated.
Visualizations

Experimental Workflow for Basic Violet 14 Staining
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Figure 1. Experimental Workflow for Basic Violet 14 Staining of Fungal Elements.

Sample Preparation

Fungal Culture

Y

Collect Fungal Material

\ 4

Prepare Smear on Slide

Staining ;;rocedure

Fixation
(e.g., Heat or Ethanol)

\ 4

Apply Basic Violet 14
(Lacto-Fuchsin or Aqueous Solution)

Y

Incubate
(Time varies with protocol)

Y

Rinse
(Water or Alcohol)

7’
/

/
/  Optional for
Permanent Mounts

1
I
|

Mounting".and Observation

Dehydration
(for permanent mounts)

l

Clearing
(for permanent mounts)

;

Mount Coverslip

or Temporary Mounts

Y

Microscopic Examination

Click to download full resolution via product page

Caption: Experimental Workflow for Basic Violet 14 Staining.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b147767?utm_src=pdf-body-img
https://www.benchchem.com/product/b147767?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147767?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Logical Relationship of Basic Violet 14 Staining

Mechanism

Figure 2. Mechanism of Basic Violet 14 Staining in Fungal Cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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